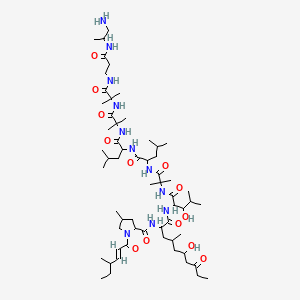
Liquiritin apioside
Overview
Description
CGS 20625 is a synthetic compound known for its anxiolytic and anticonvulsant properties. It is structurally distinct from benzodiazepines but exhibits similar effects, making it a nonbenzodiazepine anxiolytic. CGS 20625 is a positive allosteric modulator at several gamma-aminobutyric acid type A receptors, particularly those containing gamma1 subunits .
Scientific Research Applications
CGS 20625 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving gamma-aminobutyric acid type A receptors.
Biology: Researchers use CGS 20625 to study the effects of gamma-aminobutyric acid modulation on neuronal activity.
Medicine: The compound’s anxiolytic and anticonvulsant properties make it a valuable tool in preclinical studies for potential therapeutic applications.
Industry: CGS 20625 is used in the development of new anxiolytic and anticonvulsant drugs
Mechanism of Action
CGS 20625 exerts its effects by binding to the benzodiazepine site on gamma-aminobutyric acid type A receptors. This binding enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. The compound’s potency is particularly pronounced at receptors containing gamma1 subunits, which are highly expressed in the central amygdala .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Liquiritin apioside interacts with various enzymes and proteins. It has been linked to TNF, NF-κB, NLR, TLR, and adipocytokine signaling pathways, which play crucial roles in anti-inflammatory immune activity, energy production, and metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alleviate colonic inflammation and accompanying depression-like symptoms in colitis by gut metabolites and the balance of Th17/Treg .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to suppress cough responses to inhalation of aerosolized capsaicin in conscious guinea pigs via acting on peripheral nerves .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to significantly attenuate the apneic response to chemical stimulations in anesthetized rat pups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to suppress cough responses in conscious guinea pigs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
The synthesis of CGS 20625 involves multiple steps, starting with the preparation of the core pyrazolopyridine structure. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
CGS 20625 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s activity.
Comparison with Similar Compounds
CGS 20625 is unique in its structure and pharmacological profile compared to other anxiolytic compounds. Similar compounds include:
Benzodiazepines: While structurally different, benzodiazepines also modulate gamma-aminobutyric acid type A receptors but often have sedative and muscle relaxant effects.
Nonbenzodiazepine Anxiolytics: Compounds like zolpidem and zaleplon share some pharmacological properties with CGS 20625 but differ in their receptor subtype selectivity and clinical effects
properties
IUPAC Name |
2-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-4-1-12(2-5-14)17-8-16(30)15-6-3-13(29)7-18(15)37-17/h1-7,17,19-25,27-29,31-34H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVKHUHJWDMWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74639-14-8 | |
| Record name | Liquiritin apioside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)









